![molecular formula C19H14N2O5 B2400045 (2E,5E)-2,5-双[(3-硝基苯基)亚甲基]环戊烷-1-酮 CAS No. 1177255-21-8](/img/structure/B2400045.png)
(2E,5E)-2,5-双[(3-硝基苯基)亚甲基]环戊烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one is an organic compound characterized by its unique structure, which includes a cyclopentanone core with two (3-nitrophenyl)methylidene groups at the 2 and 5 positions
科学研究应用
(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction of cyclopentanone with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically nitro derivatives or amines.
Reduction: The major product is the corresponding cyclopentanol derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
作用机制
The mechanism of action of (2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then interact with biological molecules such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- (2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one
- (2E,5E)-2,5-bis[(2-nitrophenyl)methylidene]cyclopentan-1-one
- (2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one
Uniqueness
(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one is unique due to the specific positioning of the nitro groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-19-15(9-13-3-1-5-17(11-13)20(23)24)7-8-16(19)10-14-4-2-6-18(12-14)21(25)26/h1-6,9-12H,7-8H2/b15-9+,16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEWMZVMTXIQMO-KAVGSWPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
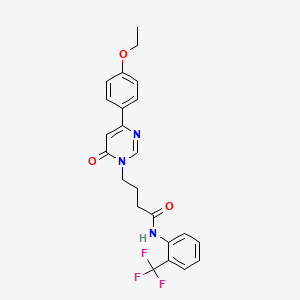
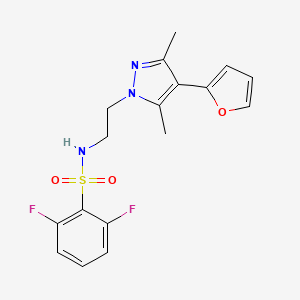
![2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2399969.png)
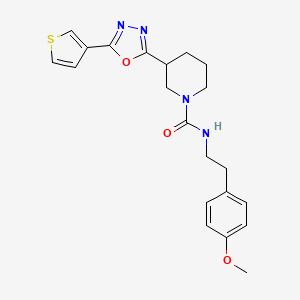
![6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2399972.png)
![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399973.png)
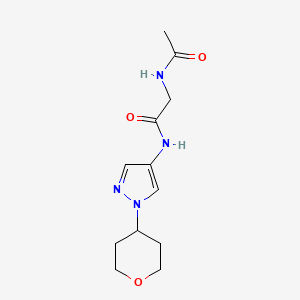
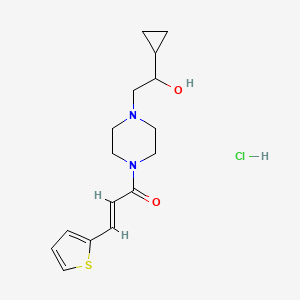
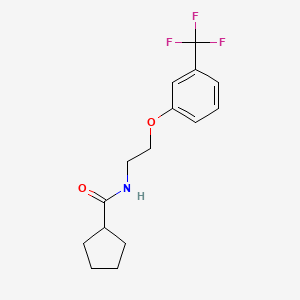
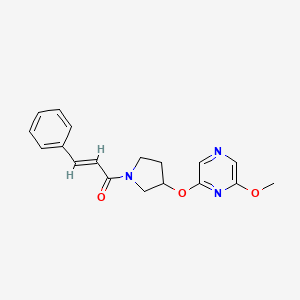
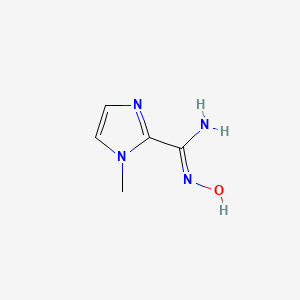

![N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide](/img/structure/B2399983.png)

